molecular formula C5H10O5 B1619099 alpha-L-arabinopyranose CAS No. 7296-55-1

alpha-L-arabinopyranose

Cat. No. B1619099
CAS RN: 7296-55-1
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-QMKXCQHVSA-N
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Description

Alpha-L-arabinopyranose is a monosaccharide with the molecular formula C5H10O5 . It is a key plant sugar that is present throughout the plantae, even before the divergence of the land plant lineage . It exists in two tautomers, arabino furanose (l-Ara f) and arabino pyranose (l-Ara p), and is an essential component in a number of polymers including rhamnogalacturonan-I and II (RG-I and II), grass xylan and the xyloglucans (XyGs) of selected species, as well as proteins such as arabinogalactan proteins (AGPs) and extensins that form part of the plant cell wall .


Synthesis Analysis

The major plant sugar l-arabinose (l-Ara) has two different ring forms, l-arabinofuranose (l-Ara f) and l-arabinopyranose (l-Ara p). Although l-Ara mainly appears in the form of α- l-Ara f residues in cell wall components, such as pectic α-1,3:1,5-arabinan, arabinoxylan, and arabinogalactan-proteins (AGPs), lesser amounts of it can also be found as β- l-Ara p residues of AGPs .


Molecular Structure Analysis

The molecular structure of alpha-L-arabinopyranose consists of five carbon atoms, ten hydrogen atoms, and five oxygen atoms . The structure of the resulting PpBGal42A monomer is shown in Figure 2 A, which shows three distinct domains: domain A (residues 1–396), domain B (397–608), and domain C (609–673) .


Chemical Reactions Analysis

Alpha-L-arabinopyranose is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .


Physical And Chemical Properties Analysis

Alpha-L-arabinopyranose has an average mass of 150.130 Da and a monoisotopic mass of 150.052826 Da .

Scientific Research Applications

Plant Cell Wall Polysaccharide Synthesis

Alpha-L-arabinopyranose plays a crucial role in the synthesis of plant cell wall polysaccharides. Research on spinach cells shows that L-arabinose incorporates into beta-L-arabinopyranose-1-phosphate and other compounds, suggesting its significance in the synthesis of polysaccharides like arabinofuranosyl, arabinopyranosyl, and xylopyranosyl residues (Fry & Northcote, 1983).

Enzyme Studies and Hydrolytic Reactions

Alpha-L-arabinofuranosidase, an enzyme catalyzing the cleavage of alpha-L-arabinose, is studied for its potential in the bioconversion of lignocellulosic biomass. This enzyme plays a significant role in the hydrolysis of arabinoxylan, thereby facilitating the conversion of hemicellulose (Poria et al., 2020).

Glycoconjugate Studies in Parasites

In parasitology, D-arabinopyranose, found in glycoconjugates of certain parasites, is synthesized from GDP-alpha-D-Arap. Studies on Crithidia fasciculata help in understanding the biosynthesis and structure of molecules like lipoarabinogalactan, which are crucial for parasite survival and pathogenicity (Schneider et al., 1996).

Arabinopyranosyltransferase Activity

Research on mung bean hypocotyls has identified arabinopyranosyltransferase activity that transfers arabinopyranose to arabino-oligosaccharides. This finding has implications for understanding the biosynthesis and modification of plant polysaccharides (Ishii et al., 2005).

Tautomerization and Mutarotation Studies

Studies on the tautomerization and mutarotation of beta-L-arabinopyranose in aqueous solutions provide insights into the dynamic nature of sugar chemistry, which is crucial for various biochemical processes (Conner & Anderson, 1972).

Role in Plant Development

The interconversion of UDP-arabinopyranose and UDP-arabinofuranose, mediated by UDP-arabinose mutases, is indispensable for plant development. This conversion is critical for the incorporation of arabinose into plant cell wall polysaccharides, highlighting the importance of alpha-L-arabinopyranose in plant biology (Rautengarten et al., 2011).

Future Directions

Considering the potential and future prospects of α- l -AFases, these enzymes warrant substantial research efforts because they represent potential rate-limiting enzymes in the degradation of lignocelluloses from agricultural residues .

properties

IUPAC Name

(2R,3R,4S,5S)-oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-QMKXCQHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201315713
Record name α-L-Arabinopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-L-arabinopyranose

CAS RN

7296-55-1
Record name α-L-Arabinopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7296-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-L-Arabinopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name α-L-Arabinopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-L-ARABINOPYRANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UO2PIV2K4C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
J Yu, Z Jingjing, Z Hongfei, Z Bolin - Italian Journal of Food Science, 2020 - itjfs.com
… alpha-L-arabinopyranose; (D) interaction between linoleic acid, collagen adhesin from S. aureus and alpha-L-arabinopyranose. … side chain of alpha-L-arabinopyranose and surface of …
Number of citations: 1 www.itjfs.com
M Antunes-Ricardo, BE Moreno-García… - Plant Foods for Human …, 2014 - Springer
… Particularly, the kaempferol 3-O-alpha-L-rhamnopyranosyl-(1–> 2)-alpha-L-arabinopyranose showed strong cytotoxicity against human small lung cancer cell line A549 and melanoma …
W Mardones, E Callegari, J Eyzaguirre - Fungal biology, 2015 - Elsevier
… The activity over pNP-alpha-l-arabinofuranose and pNP-alpha-l-arabinopyranose was evaluated with the substrates at 10 mM in a McIlvaine buffer (pH 4). The reactions were carried …
Á Jónás, E Fekete, M Flipphi, E Sándor, S Jäger… - The Journal of …, 2014 - nature.com
… , it is well known that certain bGals hydrolyze alpha-L-arabinopyranoside substrates in vitro, reflecting the similarity between the β-D-galactopyranose and alpha-L-arabinopyranose …
Number of citations: 16 0-www-nature-com.brum.beds.ac.uk
TSP de Souza, HY Kawaguti - Food and Bioprocess Technology, 2021 - Springer
… portion is linked to beta-D-glucopyranose and, in most glycosides, the glucose portion connects to another monosaccharide such as alpha-L-arabinofuranose, alpha-L-arabinopyranose…
I Skandrani, L Leloup, H Kovacic… - Iranian Journal of …, 2017 - ncbi.nlm.nih.gov
… It has already described many flavonoid glycosides with cytotoxic activity for example the kaempferol 3-O-alpha-Lrhamnopyranosyl-(1–>2)-alpha-L-arabinopyranose showed strong …
R Samimi, WZ Xu, EMK Lui, PA Charpentier - Planta medica, 2014 - thieme-connect.com
Extraction of medicinally active components from natural health products has become an emerging source for drug discovery. Of particular interest for this work was the finding and …
H Zhao, J Xu, H Ghebrezadik, PJ Hylands - Journal of Pharmaceutical and …, 2015 - Elsevier
Ginseng, mainly Asian ginseng and American ginseng, is the most widely consumed herbal product in the world [1]. However, the existing quality control method is not adequate: …
CL Zhao, ZJ Chen, XS Bai, C Ding, TJ Long, FG Wei… - Molecular …, 2014 - Springer
This paper summarizes the main achievements about the structure–activity relationships of anthocyanidin glycosylation. Anthocyanidin glycosylation is the essential step of anthocyanin …
Number of citations: 123 0-link-springer-com.brum.beds.ac.uk
E Kochan, A Chmiel - Biological Letters, 2013 - sciendo.com
Asian ginseng (Panax ginseng) and American ginseng (P. quinquefolius) are valuable medicinal herbs whose roots have been used for ages in traditional medicine in China and North …
Number of citations: 7 sciendo.com

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